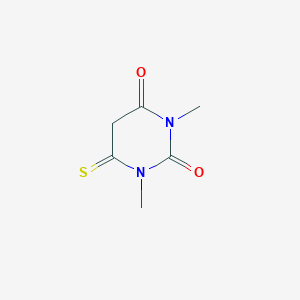
1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (DMPDMC) is an important organic compound used in a variety of scientific research applications. It is a member of the pyrazole family of compounds and is characterized by its unique structure of two fused five-membered rings. DMPDMC is an important building block for the synthesis of a variety of compounds, including drugs and pharmaceuticals, as well as other organic compounds. It is also used in the synthesis of other pyrazoles and carbonyl derivatives.
Scientific Research Applications
Green Asymmetric Reduction of Acetophenone Derivatives
Background: Chiral building blocks are essential for drug synthesis, agricultural chemicals, and other biologically active compounds. Enantiomerically pure compounds are crucial due to their distinct biological effects when interacting with enzymes and receptors.
Application: Researchers have explored the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone (DMPA) using two green approaches:
- Biocatalysis with Saccharomyces cerevisiae : The yeast S. cerevisiae acts as a biocatalyst, converting DMPA to chiral alcohols. The highest enantioselectivity was achieved in a natural deep eutectic solvent (NADES) composed of choline chloride and glycerol with 30% water content (ChGly30). This method has potential for industrial-scale implementation .
Synthesis of 1,3,5-Trisubstituted-1H-Pyrazoles
Background: 1,3,5-Trisubstituted-1H-pyrazoles are versatile heterocyclic compounds with diverse applications in medicinal chemistry and materials science.
Application: Researchers developed an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles using α,β-unsaturated aldehydes/ketones and substituted phenylhydrazine. Vitamin B1 served as a catalyst, yielding these pyrazoles in good yields. These compounds can be further explored for their biological and material properties .
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-13(7-10(9)2)16-12(4)14(8-17)11(3)15-16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHCHQJFYUQBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



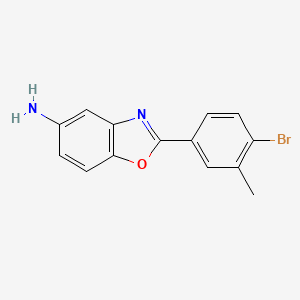
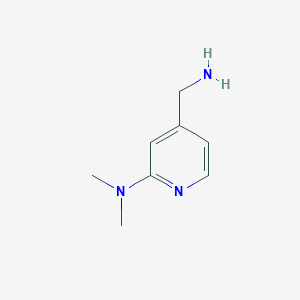

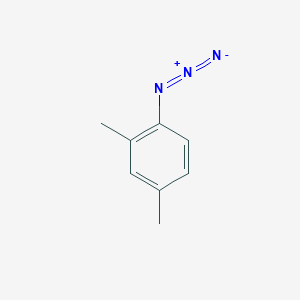


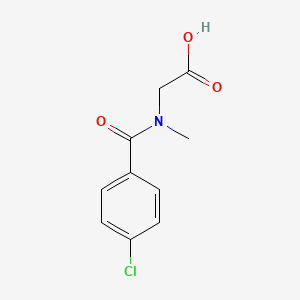

![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)
![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)
![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)
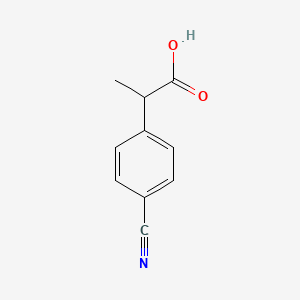
![2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B3036566.png)
